3-(2-methylpropane-2-sulfonyl)-6-(4-phenylpiperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-tert-butylsulfonyl-6-(4-phenylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-18(2,3)25(23,24)17-10-9-16(19-20-17)22-13-11-21(12-14-22)15-7-5-4-6-8-15/h4-10H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHPDCUHZPKNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methylpropane-2-sulfonyl)-6-(4-phenylpiperazin-1-yl)pyridazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a sulfonyl group and a phenylpiperazine moiety. This unique structure contributes to its pharmacological properties, particularly in the context of neuropharmacology and antimicrobial activity.
Structural Formula
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of piperazine have been shown to possess antibacterial and antifungal activities. The sulfonyl group may enhance the lipophilicity of the compound, potentially increasing its membrane permeability and bioactivity against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 31.25 - 62.5 | Staphylococcus aureus |
| Compound B | 40 | Mycobacterium tuberculosis |
| This compound | TBD | TBD |
Neuropharmacological Effects
The piperazine moiety is known for its interaction with neurotransmitter receptors, particularly serotonin receptors. Compounds with similar structures have been investigated for their potential in treating anxiety and depression.
Case Study: Serotonin Receptor Modulation
A study evaluating the effects of piperazine derivatives on serotonin receptors demonstrated that these compounds could act as agonists or antagonists depending on their substitution patterns. This finding suggests that this compound may also modulate serotonin signaling pathways, warranting further investigation.
Cytotoxicity and Cancer Research
Preliminary studies suggest that compounds structurally related to this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | TBD | Apoptosis induction |
| MCF-7 | TBD | Cell cycle arrest |
| A549 | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of pyridazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Piperazine substituents (e.g., 4-phenylpiperazine in the target vs. 4-(2-fluorophenyl)piperazine in ) influence basicity and receptor selectivity .
Melting Points and Crystallinity :
- Compounds with dual sulfonyl groups (e.g., Compound 51) exhibit higher melting points (264–267°C) due to strong intermolecular interactions . The target compound’s melting point is unreported but expected to be lower due to steric hindrance from the tert-butyl group.
Biological Activity :
- Pyridazines with piperazine moieties (e.g., ’s 3-chloro-6-piperazinyl derivatives) demonstrate anti-bacterial and anti-viral activities .
- Compound 51’s antimalarial activity highlights the role of sulfonyl groups in enhancing target affinity . The target compound’s phenylpiperazine group may favor CNS applications, similar to fluorophenyl analogs in .
Structure-Activity Relationships (SAR)
- Piperazine Modifications: 4-Phenylpiperazine (target) vs. 4-(2-fluorophenyl)piperazine (): Fluorine substitution can enhance metabolic stability and receptor binding .
- Sulfonyl Group Impact :
- Methylsulfonyl (Compound 51) vs. tert-butyl sulfonyl (target): Bulkier groups may reduce solubility but improve bioavailability and target residence time .
Preparation Methods
Cyclocondensation of 1,4-Diketones
Cyclocondensation of 1,4-diketones with hydrazine derivatives is a classical method for pyridazine formation. For example, reacting hexa-2,4-dienedione with hydrazine hydrate under acidic conditions yields 3,6-disubstituted pyridazines. Modifications to this method include using 1,1,3,3-tetramethoxypropane as a diketone precursor, which facilitates cyclization in the presence of acetic acid or phosphoric acid at elevated temperatures (70–100°C). This approach avoids the need for unstable diketones and improves yields up to 72%.
Halogenated Pyridazine Intermediates
Halogenated pyridazines (e.g., 3,6-dichloropyridazine) are pivotal intermediates for introducing sulfonyl and piperazine groups. Chlorination of pyridazine using phosphorus oxychloride (POCl₃) at reflux provides 3,6-dichloropyridazine, which can be selectively functionalized at positions 3 and 6.
Sulfonylation at Position 3
The tert-butyl sulfonyl group is introduced via sulfonylation of an amine intermediate.
Sulfonyl Chloride Reaction
Reacting 3-aminopyridazine with 2-methylpropane-2-sulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C affords the sulfonamide derivative. This exothermic reaction requires careful temperature control to prevent over-sulfonylation. Yields range from 65% to 80% after purification by silica gel chromatography.
Reductive Amination
An alternative route involves reductive amination of a ketone intermediate. For example, condensing 3-acetylpyridazine with tert-butyl sulfonamide using sodium cyanoborohydride (NaBH₃CN) in methanol at 60°C achieves 70% yield. This method is advantageous for substrates sensitive to acidic conditions.
Integrated Synthetic Pathways
Combining the above steps, two validated routes emerge:
Sequential Functionalization
-
Pyridazine Core : Synthesize 3,6-dichloropyridazine via POCl₃-mediated chlorination.
-
Piperazine Introduction : Substitute chlorine at position 6 with 4-phenylpiperazine via SNAr (DMF, K₂CO₃, 90°C, 12 h).
-
Sulfonylation : React the resulting 3-chloro-6-(4-phenylpiperazin-1-yl)pyridazine with tert-butyl sulfonyl chloride (DCM, TEA, 25°C, 4 h).
Overall Yield : 58–62% after column chromatography.
Convergent Synthesis
-
Pre-functionalized Intermediates : Prepare 3-sulfonamidopyridazine and 6-piperazinylpyridazine separately.
-
Coupling : Use Suzuki-Miyaura coupling to merge intermediates (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 100°C).
Overall Yield : 50–55% due to competing side reactions.
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:4 to 1:1) resolves sulfonamide and piperazine derivatives.
-
Recrystallization : Ethanol/water mixtures purify final products, achieving >95% HPLC purity.
Analytical Characterization
Critical data for validating the compound:
Q & A
Q. Key Conditions :
- Temperature control during sulfonylation prevents decomposition.
- Dry solvents and inert atmosphere (N₂/Ar) improve yields .
Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine proton integration at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₃N₄O₂S: 383.1542) .
- HPLC-PDA : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Cross-Validation : Combine techniques to resolve ambiguities (e.g., NOESY for stereochemistry) .
Advanced: How can researchers resolve discrepancies in biological activity data observed across different assay systems?
Methodological Answer:
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests (e.g., MTT assay) to distinguish direct target effects from off-target interactions .
- Structural Analysis : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to verify binding modes in different systems .
- Metabolic Stability Testing : Evaluate liver microsome stability to rule out pharmacokinetic variability .
Case Study : Conflicting IC₅₀ values in receptor-binding assays may arise from assay buffer pH affecting sulfonyl group ionization .
Advanced: What strategies are effective in optimizing the compound’s pharmacokinetic properties while maintaining therapeutic efficacy?
Methodological Answer:
- Prodrug Design : Modify the sulfonyl group to a hydrolyzable ester for improved oral bioavailability .
- SAR Studies : Introduce substituents (e.g., fluorine at the phenyl ring) to enhance metabolic stability without altering target affinity .
- Lipophilicity Adjustment : Use logP optimization (e.g., replacing methyl groups with trifluoromethyl) to balance blood-brain barrier penetration and solubility .
Validation : In vivo pharmacokinetic studies in rodent models with LC-MS/MS quantification .
Basic: What are the common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Oxidation of Piperazine : Occurs under prolonged heating; mitigate by using degassed solvents and lower temperatures (<80°C) .
- Sulfonylation Byproducts : Competing sulfonate ester formation is minimized by slow addition of sulfonyl chloride and excess base .
- Purification Challenges : Remove unreacted intermediates via sequential solvent extraction (e.g., ethyl acetate/water) .
Advanced: How does the electronic configuration of the sulfonyl group influence the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Electron-Withdrawing Effect : The sulfonyl group stabilizes negative charge, enhancing hydrogen bonding with receptor residues (e.g., histidine or lysine in enzyme active sites) .
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) reveal charge distribution and frontier molecular orbitals, correlating with reactivity in nucleophilic substitution .
- Biological Impact : Replace sulfonyl with carbonyl to assess activity loss in enzyme assays (e.g., 50% reduction in inhibition noted in ).
Advanced: What experimental approaches are recommended for elucidating the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified receptors (e.g., histamine H3 receptor) .
- Cryo-EM/X-ray Crystallography : Resolve compound-receptor complexes at <3Å resolution to identify critical interactions (e.g., sulfonyl-oxygen hydrogen bonds) .
- Knockout Models : Use CRISPR-Cas9 to delete putative targets in cell lines and assess activity loss .
Data Integration : Combine structural and functional data to map allosteric vs. orthosteric binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
